molecular formula C12H12ClN3O3 B8627225 2-amino-N-(2,6-dioxo-piperidin-3-yl)-6-chloro-benzamide

2-amino-N-(2,6-dioxo-piperidin-3-yl)-6-chloro-benzamide

Cat. No.: B8627225
M. Wt: 281.69 g/mol
InChI Key: BYBIUQKEQPFSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2,6-dioxo-piperidin-3-yl)-6-chloro-benzamide is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

2-amino-6-chloro-N-(2,6-dioxopiperidin-3-yl)benzamide

InChI

InChI=1S/C12H12ClN3O3/c13-6-2-1-3-7(14)10(6)12(19)15-8-4-5-9(17)16-11(8)18/h1-3,8H,4-5,14H2,(H,15,19)(H,16,17,18)

InChI Key

BYBIUQKEQPFSNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-chlorobenzoic acid (3.0 g, 17 mmol) and CDI (2.6 g, 16 mmol) in acetonitrile (40 mL) was stirred at room temperature for 1.5 hours. To the suspension, was added 3-amino-piperidine-2,6-dione hydrogen chloride (2.6 g, 16 mmol) and sodium hydrogen carbonate (1.8 g, 21 mmol), and the mixture was heated at 50° C. for 21 hours. The suspension was cooled to room temperature for 1 hour. The suspension was filtered and washed with water (50 mL) and ethyl acetate (20 mL). The solid was dried in a vacuum oven overnight to give 2-amino-N-(2,6-dioxo-piperidin-3-yl)-6-chloro-benzamide as a white solid (1.7 g, 35% yield): HPLC, Waters Symmetry C-18, 3.9×150 mm, 5 μm, 1 mL/min, 240 nm, 5/95 grad to 95/5 for 5 min CH3CN/0.1% H3PO4, 4.01; 1H NMR (DMSO-d6) δ 1.92-1.98 (m, 1H, CHH), 2.05-2.20 (m, 1H, CHH), 2.49-2.57 (m, 1H, CHH), 2.76-2.88 (m, 1H, CHH), 4.67-4.76 (m, 1H, NCH), 5.61 (s, 2H, NH2), 6.57 (d, J=8 Hz, 1H, Ar), 6.63 (d, J=8 Hz, 1H, Ar), 7.04 (t; J=8 Hz, 1H, Ar), 8.83 (d, J=8 Hz, 1H, NH), 10.95 (s, 1H, NH); 13C NMR (DMSO-d6) δ 23.50, 30.96, 49.31, 113.29, 115.51, 120.97, 130.03, 130.19, 147.03, 165.60, 172.92, 172.97; LCMS: MH=282, 284.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two

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